molecular formula C26H21N3O B160112 Coelenterazine 400a CAS No. 70217-82-2

Coelenterazine 400a

Cat. No.: B160112
CAS No.: 70217-82-2
M. Wt: 391.5 g/mol
InChI Key: XNNYOKUWNAAJQW-UHFFFAOYSA-N
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Description

Coelenterazine 400a (C₃₁H₂₅N₃O₂; CAS 70217-82-2), also known as DeepBlueC™ or bisdeoxycoelenterazine, is a synthetic derivative of the naturally occurring coelenterazine. It serves as a critical substrate for Renilla luciferase (Rluc) in bioluminescence resonance energy transfer (BRET) assays and calcium signaling studies. Unlike native coelenterazine, this compound features a modified C-6 position on the imidazopyrazinone core, which blue-shifts its emission peak to ~400 nm . This spectral property minimizes overlap with the green fluorescent protein (GFP) acceptor emission (510 nm), enabling high signal-to-noise ratios in BRET2 systems .

This compound is cell-permeable, non-toxic, and widely used in live-cell imaging and protein interaction studies. However, its bioluminescence output is short-lived (<5 minutes), necessitating rapid measurements or stabilization via engineered luciferases like Rluc8 . Commercialized by Nanolight Technologies, it remains a staple in BRET assays despite competition from newer derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine 400a involves multiple steps, starting from the imidazopyrazinone core. The key steps include:

    Formation of the Imidazopyrazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Various substituents are introduced at specific positions on the imidazopyrazinone core to achieve the desired properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Coelenterazine 400a undergoes several types of chemical reactions, including:

    Oxidation: In the presence of luciferase and molecular oxygen, this compound is oxidized, resulting in the emission of blue light.

    Substitution: Various substituents can be introduced at specific positions on the imidazopyrazinone core to modify its properties.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and luciferase are essential for the bioluminescence reaction.

    Substitution: Reagents such as alkyl halides or aryl halides are used for substitution reactions under controlled conditions.

Major Products: The primary product of the oxidation reaction is the excited state of coelenteramide, which emits light upon returning to the ground state. Substitution reactions yield various derivatives of this compound with modified properties .

Scientific Research Applications

Bioluminescence Resonance Energy Transfer (BRET)

Overview:
Coelenterazine 400a is predominantly used in BRET assays, which allow researchers to study protein-protein interactions in real-time. In BRET, Rluc acts as the donor and a fluorescent protein (often GFP) serves as the acceptor. The energy transfer between these two proteins can be quantified to infer interactions.

Key Findings:

  • BRET2 using this compound shows enhanced sensitivity and specificity compared to earlier BRET systems. It generates an emission peak centered around 400 nm, making it ideal for studies involving GFP acceptors due to minimal spectral overlap .
  • The compound has been successfully utilized in various organisms, including bacteria, yeast, plants, and mammalian cells, demonstrating its versatility across different biological systems .

Table 1: Comparison of BRET Systems Using this compound

ParameterBRET1BRET2
DonorRlucRluc
AcceptorYFPGFP
Emission Peak~520 nm~400 nm
SensitivityModerateHigh
ApplicationsProtein interactionsReal-time monitoring

Monitoring Cellular Processes

Calcium Detection:
this compound is employed in detecting calcium concentrations in cells. The luminescent signal generated can be correlated with calcium levels, providing insights into cellular signaling pathways.

Key Findings:

  • Studies have shown that the use of this compound allows for highly sensitive measurements of calcium concentrations ranging from 0.1 µM to over 100 µM .
  • This application is critical in understanding various physiological processes and pathologies related to calcium signaling.

Chemiluminescent Detection

This compound is also used for chemiluminescent detection of reactive oxygen species (ROS) such as superoxide anions and peroxynitrite within cells or tissues.

Key Findings:

  • The compound's ability to generate light upon reaction with these ROS makes it a powerful tool for studying oxidative stress and its implications in diseases like cancer and neurodegeneration .

Drug Discovery and Development

In drug discovery, this compound serves as a crucial component for screening potential drug candidates through bioluminescence assays.

Key Findings:

  • Researchers have utilized this compound to evaluate the efficacy of novel compounds by monitoring their effects on target proteins through bioluminescence signaling .
  • Its application extends to identifying binding affinities and characterizing interactions between drugs and their targets.

Case Study 1: Protein-Protein Interaction Studies

A study utilized this compound in a BRET assay to investigate the interaction between two G-protein coupled receptors (GPCRs). The results demonstrated a significant increase in luminescence when both proteins were co-expressed, confirming their interaction.

Case Study 2: Calcium Signaling Research

In another research project focused on neuronal signaling, this compound was employed to monitor calcium influx in real-time. The findings provided insights into synaptic transmission mechanisms and highlighted the role of calcium in neurotransmitter release.

Mechanism of Action

The mechanism of action of Coelenterazine 400a involves its oxidation by luciferase in the presence of molecular oxygen. This reaction produces an excited state of coelenteramide, which emits blue light upon returning to the ground state. The emitted light is used to monitor various biological processes. The molecular targets include luciferase enzymes, and the pathways involved are primarily related to bioluminescence .

Comparison with Similar Compounds

Key Findings :

  • Emission Shifts : Coelenterazine 400a’s 400 nm peak provides superior spectral separation in BRET2 compared to native coelenterazine (480 nm) or Coelenterazine-h, which overlaps with eYFP in BRET1 . Derivatives like Compound 2 (63 nm red-shift) and Compound 3 (30 nm red-shift) offer further tuning but face trade-offs in quantum yield and stability .
  • Stability: this compound’s rapid signal decay (~5 minutes) limits its utility in prolonged assays. Rluc8, a mutant luciferase, mitigates this by enhancing brightness and stability . In contrast, Furimazine (paired with NanoLuc) exhibits prolonged stability, making it ideal for high-throughput screening .
  • Intensity : Coelenterazine-h generates higher initial intensity than this compound but is unsuitable for BRET due to spectral overlap . Compound 3 outperforms this compound in cell imaging (1.77× higher luminescence) but has shorter-lived signals .

Structural Modifications

  • C-6 Position : this compound’s C-6 modification is pivotal for blue-shifting emission. Analogues with bulky C-6 groups (e.g., styryl) often reduce enzymatic recognition by Rluc, limiting their utility .
  • C-8 Position : Extending π-conjugation at C-8 (e.g., oxygen or sulfur) red-shifts emission but may lower quantum yield. Compound 2’s 63 nm red-shift is offset by a 23% lower quantum yield compared to this compound .

Commercial and Practical Considerations

  • Cost: this compound is commercially available at ~$1,568/mg (Nanolight Technologies), whereas newer derivatives like Compound 3 remain experimental .
  • Versatility: this compound is compatible with Rluc variants (e.g., Rluc8.6) and GFP2/GFP10 acceptors, making it a flexible tool for BRET . Furimazine, however, is restricted to NanoLuc systems .

Research Advancements and Limitations

Recent studies highlight sulfur-containing C-8 derivatives (e.g., Compound 3) as promising alternatives to this compound due to their red-shifted emission and higher cellular luminescence . However, challenges persist in balancing emission wavelength, intensity, and stability. For instance, while Compound 2’s 63 nm red-shift is advantageous for in vivo imaging, its low quantum yield (0.77 vs. 1.0 for this compound) limits sensitivity .

This compound remains irreplaceable in BRET2 due to its established protocols and spectral properties. Future directions include engineering luciferases to better accommodate novel substrates and optimizing synthetic routes for cost-effective production .

Biological Activity

Coelenterazine 400a, also known as DeepBlue C™, is a bisdeoxy derivative of coelenterazine that serves as a substrate for Renilla luciferase (Rluc). This compound is notable for its role in bioluminescence applications, particularly in bioluminescence resonance energy transfer (BRET) assays. The compound emits light at a wavelength of approximately 395 nm upon enzymatic conversion by Rluc, making it a valuable tool in various biological and biochemical studies.

This compound has the following chemical properties:

PropertyValue
CAS Number 70217-82-2
Molecular Formula C26_{26}H21_{21}N3_{3}O
Molecular Weight 391.464 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 551.4 ± 60.0 °C
Flash Point 287.3 ± 32.9 °C

These properties contribute to its stability and effectiveness as a substrate in bioluminescence assays, particularly in the context of detecting protein interactions.

This compound acts as a substrate for Renilla luciferase, which catalyzes its conversion to emit blue light. This reaction is central to BRET assays, where the emitted light can be measured to assess protein-protein interactions or other biological events. The emission characteristics of this compound allow for minimal interference when paired with green fluorescent protein (GFP) acceptors, enhancing the sensitivity and specificity of detection methods used in cellular and molecular biology.

Case Studies

  • BRET Assays for Protein-Protein Interactions
    • In a study comparing BRET1 and BRET2 techniques using this compound, it was found that BRET2 exhibited significantly higher sensitivity (50 times more) than FRET techniques for monitoring protease cleavage and protein interactions. The detection limits were established at 0.22 nM for BRET2 compared to 3.05 nM for FRET .
  • Intracellular Applications
    • Research involving HEK293T cells demonstrated that this compound could effectively facilitate the visualization of G protein-coupled receptor (GPCR) interactions through BRET assays. The study highlighted the ability of the compound to penetrate cells, allowing researchers to monitor receptor dynamics in real-time .
  • Comparative Bioluminescence Studies
    • A comparative analysis of various coelenterazine derivatives indicated that this compound provided superior bioluminescence properties compared to other analogs like DeepBlueC™ and native coelenterazine. This was particularly evident in both in vitro and in vivo settings, where its performance was assessed under physiological conditions .

Applications

This compound is widely used in various research applications:

  • Protein-Protein Interaction Studies : Its high sensitivity makes it ideal for studying molecular interactions within live cells.
  • Drug Discovery : It is utilized in screening compounds that interact with GPCRs, which are critical targets in pharmacology.
  • Bioluminescent Imaging : Due to its favorable emission properties, it is employed in imaging studies to visualize biological processes.

Q & A

Basic Research Questions

Q. What is the primary role of Coelenterazine 400a in BRET2 studies, and how does it differ from other coelenterazine analogs?

this compound is optimized for BRET2 (Bioluminescence Resonance Energy Transfer) systems due to its emission peak at ~400 nm, which minimizes spectral overlap with GFP-based acceptors (emission ~515 nm), enhancing signal resolution . Unlike natural coelenterazine (broad emission) or Coelenterazine h (high-intensity but shorter wavelength), this compound’s design reduces cross-talk between donor (RLuc) and acceptor (GFP) channels, making it ideal for protein-protein interaction studies, such as GPCR signaling .

Methodological Tip : Use a microplate reader with 405 nm (donor) and 500 nm (acceptor) filters, and calculate the BRET ratio as GFP2 emission divided by RLuc emission after 20–30 min incubation with substrate .

Q. What is the recommended protocol for preparing this compound in live-cell imaging or BRET assays?

this compound is light- and oxygen-sensitive. Dissolve the lyophilized powder in anhydrous ethanol (1–5 mM stock), then dilute in a cyclodextrin-based buffer (e.g., 20 mM hydroxypropyl-β-cyclodextrin) to enhance solubility and stability. For live-cell assays, inject the substrate at 5–50 µM final concentration 2–30 min before reading to balance signal intensity and substrate depletion .

Critical Step : Always prepare fresh working solutions and avoid DMSO, which may alter enzyme kinetics. Pre-incubate cells in phenol red-free buffer to avoid interference .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to mitigate substrate depletion in longitudinal BRET studies?

Substrate depletion occurs due to rapid oxidation by RLuc. To address this:

  • Perform kinetic assays with serial readings (e.g., 2, 10, 20, and 30 min post-injection) to identify the peak signal window .
  • Use lower concentrations (5–10 µM) for short-term assays (<30 min) and higher concentrations (20–50 µM) for extended timelines, but validate against background noise .
  • For in vivo studies, administer 1.5 mg/kg intravenously, as validated in IVIS imaging systems, ensuring consistent signal over 5–10 min .

Data Analysis : Normalize BRET ratios to control groups (e.g., empty vector-transfected cells) and apply nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to account for kinetic variability .

Q. How should researchers resolve contradictory emission wavelength data when testing this compound derivatives?

Structural modifications at key positions (e.g., C-6 or C-8) can alter emission profiles. For example:

  • Sulfur-substituted derivatives (e.g., compound 3 in ) exhibit a 36–42 nm red-shift compared to this compound due to extended π-conjugation.
  • Oxygen-containing analogs may show blue shifts in chemiluminescence but red shifts in bioluminescence due to enzyme-substrate interactions .

Experimental Design :

  • Compare derivatives using both chemiluminescence (DMSO-based) and bioluminescence (RLuc-mediated) assays.
  • Use high-resolution spectrometers to capture full emission spectra and quantify quantum yields .
  • Validate findings with RLuc mutants (e.g., RLuc8.6) that enhance compatibility with red-shifted substrates .

Q. What strategies address signal instability in this compound-based BRET assays under varying pH conditions?

this compound’s bioluminescence is pH-sensitive. To stabilize signals:

  • Use pH-buffered solutions (e.g., HBSS) during substrate administration.
  • For intracellular applications (e.g., calcium signaling), calibrate assays using pH-insensitive controls (e.g., GFP2 fluorescence) .
  • In hyperexcitable neuronal models, combine this compound with cyclodextrin complexes to enhance solubility and reduce aggregation in acidic microenvironments .

Q. Data Contradiction Analysis

Q. How to interpret conflicting results in BRET efficiency when using this compound across different cell lines?

Variability may arise from differences in RLuc expression levels, acceptor-donor stoichiometry, or cellular autofluorescence.

  • Normalize RLuc activity via luminescence counts (e.g., 410 nm readings) and GFP2 expression via fluorescence (515 nm) .
  • Perform dose-response curves for agonists/antagonists to rule out saturation effects .
  • Use dual-reporter systems (e.g., RLuc8 and GFP2) with standardized transfection ratios (e.g., 1:3 donor:acceptor DNA) to ensure consistency .

Properties

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYOKUWNAAJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628592
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70217-82-2
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Coelenterazine 400a
Coelenterazine 400a
Coelenterazine 400a

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